

ATTO 390: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ATTO 390
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This in-depth technical guide provides a detailed overview of the fluorescent dye **ATTO 390**, focusing on its core structure, molecular properties, and practical applications in biological research. This document is intended to serve as a comprehensive resource for scientists utilizing **ATTO 390** in labeling experiments for proteins, nucleic acids, and other biomolecules.

Core Structure and Physicochemical Properties

ATTO 390 is a fluorescent marker built upon a coumarin core structure.^{[1][2][3][4]} This rigid molecular framework imparts high fluorescence quantum yield, excellent photostability, and a notable Stokes shift, making it a versatile tool for various fluorescence-based applications.^{[5][1][2][3][6]} The dye is characterized by its hydrophilicity, which ensures good solubility in aqueous buffers commonly used in biological experiments.^[3]

The molecular weight and specific chemical formula of **ATTO 390** vary depending on the reactive moiety attached to the core fluorophore. These derivatives are designed for covalent labeling of different functional groups on biomolecules.

Quantitative Data Summary

The key quantitative data for various forms of **ATTO 390** are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Weight of Common **ATTO 390** Derivatives

Derivative	Molecular Weight (g/mol)
Free Acid	343[5]
NHS-ester	440[5][7][8]
Maleimide	465[5][9]
Azide	543.66
Phalloidin	1226[5]
Biotin	653[5]
Iodoacetamide	553[5]
Alkyne	494[5]

Table 2: Spectroscopic Properties of **ATTO 390**

Property	Value
Excitation Maximum (λ_{ex})	390 nm[4]
Emission Maximum (λ_{em})	476 nm[4][7]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ [4]
Fluorescence Quantum Yield (Φ_f)	90%
Fluorescence Lifetime (τ_{fl})	5.0 ns

Experimental Protocols

Detailed methodologies for labeling proteins and oligonucleotides with **ATTO 390** are provided below. These protocols are based on the use of the popular NHS-ester and maleimide derivatives.

Protein Labeling with **ATTO 390** NHS-ester (Amine-reactive)

This protocol outlines the steps for conjugating **ATTO 390** NHS-ester to primary amines (e.g., lysine residues) on proteins.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **ATTO 390** NHS-ester
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.^[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.^[7]^[10]
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 390** NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.^[7]
- **Labeling Reaction:** While gently vortexing the protein solution, add a 5- to 10-fold molar excess of the reactive dye solution. The optimal dye-to-protein ratio may need to be determined empirically for each protein.^[7]
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.

- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[7]

Protein Labeling with **ATTO 390** Maleimide (Thiol-reactive)

This protocol describes the conjugation of **ATTO 390** maleimide to free sulfhydryl groups (e.g., cysteine residues) on proteins.

Materials:

- Protein of interest
- Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5[9]
- **ATTO 390** maleimide
- Anhydrous DMSO or DMF
- (Optional) Reducing agent (e.g., DTT or TCEP)
- Purification column (e.g., Sephadex G-25)

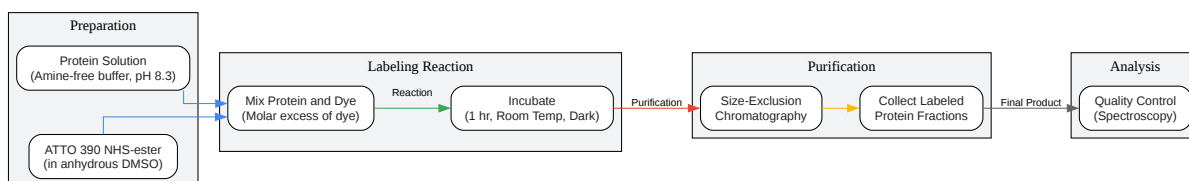
Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50-100 μM . [9]
- (Optional) Reduction of Disulfides: If the protein does not have free thiols, treat it with a 10-fold molar excess of a reducing agent like DTT or TCEP to expose sulfhydryl groups. [9] If DTT is used, it must be removed by dialysis before adding the dye. [9]
- Dye Solution Preparation: Prepare a stock solution of **ATTO 390** maleimide in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

- Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[9]
- Quenching: The reaction can be stopped by adding a low molecular weight thiol like glutathione or mercaptoethanol to consume excess maleimide.[9]
- Purification: Purify the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive **ATTO 390** NHS-ester and subsequent purification.



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Caption: Protein labeling workflow with **ATTO 390** NHS-ester.

This guide provides essential information for the effective use of **ATTO 390** in research. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's instructions for the specific **ATTO 390** derivative being used.

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